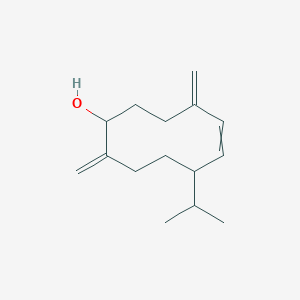
4,10-Dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol is an organic compound with a unique structure characterized by a cyclodecane ring with isopropyl and methylene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a Grignard reagent to introduce the isopropyl group, followed by a series of cyclization and reduction steps to form the cyclodecane ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include the use of automated systems to control temperature, pressure, and reaction time, optimizing the production efficiency.
Chemical Reactions Analysis
Types of Reactions
(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the compound into saturated alcohols.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br2) in an organic solvent like dichloromethane (CH2Cl2).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enone: A ketone derivative with similar structural features.
(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-ene: A hydrocarbon with a similar cyclodecane ring but lacking the hydroxyl group.
Uniqueness
(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
65882-79-3 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
4,10-dimethylidene-7-propan-2-ylcyclodec-5-en-1-ol |
InChI |
InChI=1S/C15H24O/c1-11(2)14-8-5-12(3)6-10-15(16)13(4)7-9-14/h5,8,11,14-16H,3-4,6-7,9-10H2,1-2H3 |
InChI Key |
OSSWBZXPRYZGRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(=C)C(CCC(=C)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


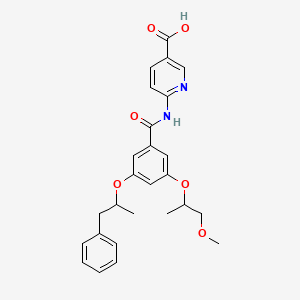
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid](/img/structure/B15285654.png)
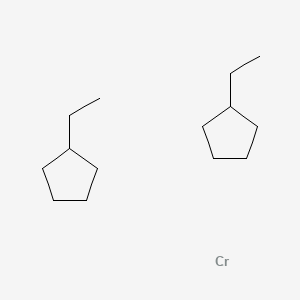
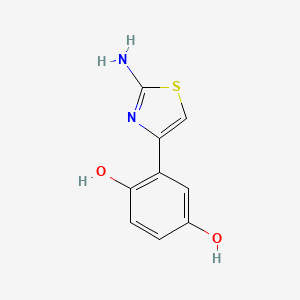
![sodium;4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B15285670.png)
![Cytidine, 2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]-](/img/structure/B15285688.png)
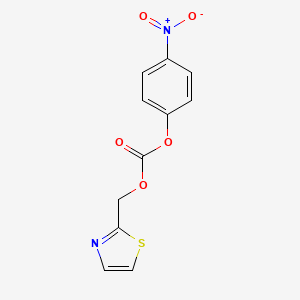



![3-[5-(Dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;trihydrate](/img/structure/B15285719.png)
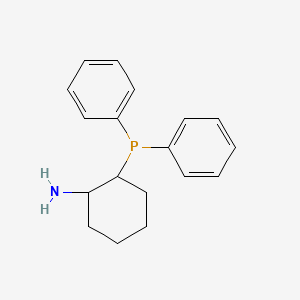
![ethyl 8-bromo-5-oxo-6H-imidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B15285731.png)

